- Pharmacophore/receptor models for GABAA/BzR subtypes (α1β3γ2, α5β3γ2, and α6β3γ2) via a comprehensive ligand-mapping approachJournal of Medicinal Chemistry, 2000, 43(1), 71-95,
Cas no 91917-65-6 (Ro15-4513)

Ro15-4513 structure
Produktname:Ro15-4513
Ro15-4513 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- RO 15-4513
- ethyl 8-azido-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
- 8-Azido-5,6-dihydro-5-Methyl-6-oxo-4H-iMidazo[1,5-a][1,4]benzodiazepine-3-carboxylicacidethylester
- Ethyl-8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo-1,4-benzodiazepine-3-carboxylate
- Tocriscreen Total
- Ethyl 8-azido-6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
- Ro15-4513
- Ethyl 8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate (ACI)
- GTPL4365
- Ro-15-4513
- 8-azido-5,6-dihydro-5-methyl-6-oxo-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid ethyl ester
- MS-24865
- CHEBI:93452
- CS-0027980
- Ro 154513
- [3H]Ro15-4513
- PDSP1_001777
- BRD-K82823076-001-02-6
- AKOS024456901
- HY-103476
- Azidomazenil
- BDBM26267
- Ro15-4513?
- PDSP2_001760
- DTXSID80238763
- DA-77499
- 4H-Imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylic acid, 8-azido-5,6-dihydro-5-methyl-6-oxo-, ethyl ester
- Q7339199
- ethyl 12-azido-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),3,5,11,13-pentaene-5-carboxylate
- RO-154513
- Ethyl 8-azido-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate
- GTPL4296
- HMS3268D11
- HMS3677A05
- UNII-S5XGL82O5Y
- BRD-K82823076-001-01-8
- Ethyl-8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
- S5XGL82O5Y
- CHEMBL6597
- 91917-65-6
- NCGC00092292-01
- SCHEMBL15009603
- G12275
- [3H]Ro154513
- MFCD00078598
- HMS3413A05
-
- MDL: MFCD00078598
- Inchi: 1S/C15H14N6O3/c1-3-24-15(23)13-12-7-20(2)14(22)10-6-9(18-19-16)4-5-11(10)21(12)8-17-13/h4-6,8H,3,7H2,1-2H3
- InChI-Schlüssel: CFSOJZTUTOQNIA-UHFFFAOYSA-N
- Lächelt: [N-]=[N+]=NC1C=C2C(N(CC3N(C2=CC=1)C=NC=3C(OCC)=O)C)=O
Berechnete Eigenschaften
- Genaue Masse: 326.11300
- Monoisotopenmasse: 326.112738
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 4
- Komplexität: 563
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 78.8
- XLogP3: 1.8
Experimentelle Eigenschaften
- Siedepunkt: °Cat760mmHg
- Flammpunkt: °C
- Löslichkeit: 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: 0.8 mg/mL
- PSA: 114.18000
- LogP: 1.96706
Ro15-4513 Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Lagerzustand:Desiccate at +4°C
Ro15-4513 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0027980-5mg |
Ro15-4513 |
91917-65-6 | ≥98.0% | 5mg |
$330.0 | 2022-04-26 | |
ChemScence | CS-0027980-10mg |
Ro15-4513 |
91917-65-6 | ≥98.0% | 10mg |
$550.0 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R911620-1mg |
Ro15-4513 |
91917-65-6 | 98% | 1mg |
¥1,713.60 | 2022-08-31 | |
TRC | R700943-10mg |
Ro 15-4513 |
91917-65-6 | 10mg |
$ 1499.00 | 2023-04-16 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-203683-10 mg |
RO 15-4513, |
91917-65-6 | 10mg |
¥1,617.00 | 2023-07-11 | ||
MedChemExpress | HY-103476-10mM*1 mL in DMSO |
Ro15-4513 |
91917-65-6 | 99.17% | 10mM*1 mL in DMSO |
¥1485 | 2024-04-15 | |
A2B Chem LLC | AH82344-50mg |
RO 15-4513 |
91917-65-6 | 99% | 50mg |
$627.00 | 2024-07-18 | |
1PlusChem | 1P00GSA0-10mg |
RO 15-4513 |
91917-65-6 | 99% | 10mg |
$241.00 | 2025-02-27 | |
A2B Chem LLC | AH82344-25mg |
RO 15-4513 |
91917-65-6 | 99% | 25mg |
$405.00 | 2024-07-18 | |
1PlusChem | 1P00GSA0-50mg |
RO 15-4513 |
91917-65-6 | 99% | 50mg |
$714.00 | 2025-02-27 |
Ro15-4513 Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
Referenz
Ro15-4513 Preparation Products
Ro15-4513 Verwandte Literatur
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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- 16032-18-1(1-(1-methyl-1H-indol-3-yl)propan-2-amine)
- 2413904-23-9(tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro5.5undecane-3-carboxylate)
- 2228738-50-7(tert-butyl N-2-(3,5-difluoro-2-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 632290-57-4(2-(3-bromophenoxy)-N-phenylpropanamide)
- 2172250-30-3(2,4-dimethyl-N-(2-methylpropyl)pyrrolo1,2-apyrimidine-8-sulfonamide)
- 96901-05-2(1-(2-piperidin-4-ylethyl)azepane)
- 1207050-54-1(N-(3-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide)
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:91917-65-6)Ro15-4513

Reinheit:99%/99%/99%/99%
Menge:2mg/25mg/50mg/100mg
Preis ($):183.0/1177.0/1530.0/2194.0